![molecular formula C22H25NO4 B2777815 8-[(diethylamino)methyl]-7-hydroxy-3-(4-methoxyphenyl)-4-methyl-2H-chromen-2-one CAS No. 869081-06-1](/img/structure/B2777815.png)
8-[(diethylamino)methyl]-7-hydroxy-3-(4-methoxyphenyl)-4-methyl-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “8-[(diethylamino)methyl]-7-hydroxy-3-(4-methoxyphenyl)-4-methyl-2H-chromen-2-one” is a type of coumarin . Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . They are valuable kinds of oxygen-containing heterocycles widely found in nature .
Synthesis Analysis
The synthesis of coumarins has been considered for many organic and pharmaceutical chemists due to their highly valuable biological and pharmaceutical properties . The synthesis methods of coumarin systems have been carried out in the classical and non-classical conditions, particularly under green conditions such as using green solvent, catalyst, and other procedures .Molecular Structure Analysis
The molecular formula of the compound is C21H23NO3 . The compound has a tertiary amine group, which makes it one of the pH-responsive monomers .Chemical Reactions Analysis
The compound has an active aldehyde group that facilitates additional reaction modification like post-polymerization through Schiff reaction .Physical And Chemical Properties Analysis
The compound “8-[(diethylamino)methyl]-7-hydroxy-3-(4-methoxyphenyl)-4-methyl-2H-chromen-2-one” is an organic UV filter that attenuates the exposure of UV radiation on human skin . It absorbs in the UV-A range with the peak at 354 nm .Aplicaciones Científicas De Investigación
- Coumarins are well-known for their fluorescence properties. The 7-(N,N-diethylamino) substitution in this compound enhances its fluorescence despite the presence of the azo group. Researchers can utilize it as a fluorescent probe or sensor in biological studies, environmental monitoring, and chemical analysis .
- Substituted coumarins, including 7-hydroxy-4-methyl coumarin, have been employed as laser dyes due to their red-shifted absorption and emission spectra. These dyes find applications in laser technology, such as dye lasers and tunable laser sources .
- The azo group in this compound contributes to its non-linear optical properties. Calculations show that its second-order hyperpolarizability is significantly higher than urea. Researchers can explore its potential in NLO devices and optical signal processing .
- Fluorescent compounds play a crucial role in biological imaging. 7-hydroxy-4-methyl coumarin can be used for labeling specific cellular structures, tracking molecular processes, and visualizing biological samples under fluorescence microscopy .
- Coumarins are used in the textile industry as colorants. By modifying the substituents, researchers can tailor the color and properties of the dye. This compound could find applications in fabric dyeing and printing .
- Photostability is essential for long-term imaging experiments. Coumarins are known for their resistance to photobleaching. Researchers can explore 7-hydroxy-4-methyl coumarin as a reliable fluorescent marker in live-cell imaging and tracking dynamic processes .
Fluorescent Probes and Sensors
Laser Dyes
Non-linear Optical (NLO) Materials
Biological Labelling and Imaging
Textile Dyes and Colorants
Photostable Fluorescent Markers
Direcciones Futuras
Researchers and manufacturers are actively working on developing new UV filters with improved photostability and reduced environmental impact . Alternative ingredients and formulations are being explored to provide effective sun protection while minimizing potential risks . Regulatory bodies are also implementing stricter regulations and restrictions on the use of UV filters to protect both human health and the environment .
Mecanismo De Acción
Target of Action
Coumarin derivatives, to which this compound belongs, have been extensively studied for their biological properties . They have been found to interact with a variety of targets, including enzymes, receptors, and DNA, depending on their specific structure .
Mode of Action
The mode of action of this compound is likely to involve interactions with its targets that lead to changes in cellular processes. For instance, some coumarin derivatives have been found to inhibit enzymes, block receptors, or intercalate with DNA . The specific interactions of this compound would depend on its structure and the nature of its targets.
Biochemical Pathways
The biochemical pathways affected by this compound would depend on its specific targets. Coumarin derivatives have been found to affect a variety of pathways, including those involved in inflammation, coagulation, cancer, and microbial infections . The downstream effects of these interactions can include changes in gene expression, cell proliferation, and cell death .
Pharmacokinetics
The pharmacokinetic properties of coumarin derivatives can vary widely depending on their specific structure . Factors that can influence these properties include the compound’s solubility, stability, and interactions with transport proteins .
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. Potential effects could include changes in enzyme activity, receptor signaling, and gene expression . These changes could, in turn, lead to alterations in cellular processes such as cell proliferation, differentiation, and death .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH and temperature of the environment can affect the compound’s solubility and stability . Additionally, the presence of other molecules can influence the compound’s interactions with its targets
Propiedades
IUPAC Name |
8-(diethylaminomethyl)-7-hydroxy-3-(4-methoxyphenyl)-4-methylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO4/c1-5-23(6-2)13-18-19(24)12-11-17-14(3)20(22(25)27-21(17)18)15-7-9-16(26-4)10-8-15/h7-12,24H,5-6,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJDSKKOCPDXUKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=C(C=CC2=C1OC(=O)C(=C2C)C3=CC=C(C=C3)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-[(diethylamino)methyl]-7-hydroxy-3-(4-methoxyphenyl)-4-methyl-2H-chromen-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7,7-Dimethylspiro[3.5]nonan-2-ol](/img/structure/B2777732.png)
![N-(1-cyano-1-cyclopropylethyl)-2-[(5-phenyl-1,3-oxazol-2-yl)sulfanyl]acetamide](/img/structure/B2777734.png)
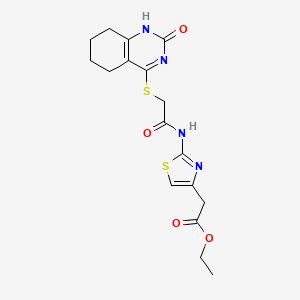
![5,6-dimethyl-3-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2777736.png)
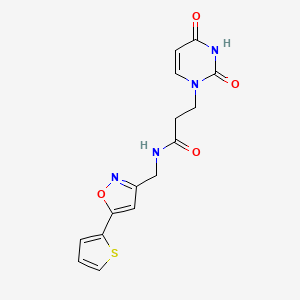
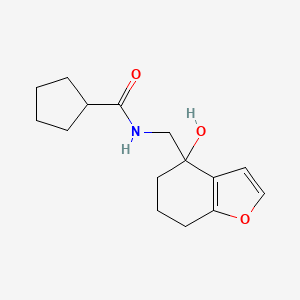
![2-{1-[(4-chlorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}-N-[(2,4-dichlorophenyl)methyl]acetamide](/img/structure/B2777740.png)
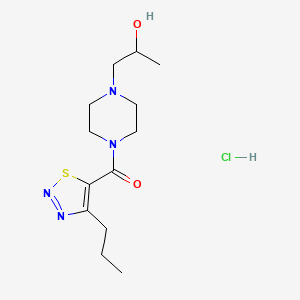


![6,6-Dimethyl-2-(4-methylphenyl)sulfonyl-2-azaspiro[3.3]heptane](/img/structure/B2777748.png)
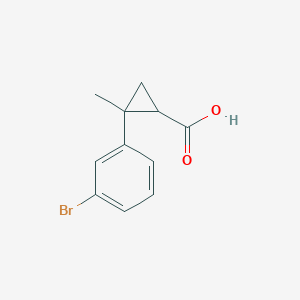
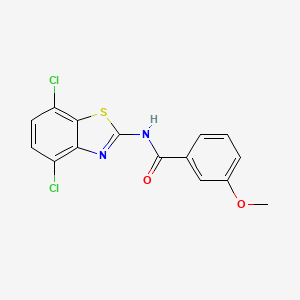
![2-[(3-isopropyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B2777753.png)